(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12,15-17H,5-9H2 |
InChI Key |
SXDRFUPNCYEBKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Installation via Miyaura Borylation
Miyaura borylation, a palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron (B₂pin₂), is the most reliable method for introducing boronic acid groups. For the target compound, this requires a precursor with a halogen (Br or I) at the desired boronic acid position. For example, 4-bromo-(4-((4-hydroxypiperidin-1-yl)methyl)phenyl) intermediate can undergo borylation under Pd(dppf)Cl₂ catalysis with B₂pin₂ in dioxane at 80–100°C. Post-reaction hydrolysis with HCl yields the boronic acid.
Piperidine Substitution via Nucleophilic Alkylation
The hydroxypiperidinylmethyl group is introduced through nucleophilic substitution of a benzyl halide. 4-Bromobenzyl bromide reacts with 4-hydroxypiperidine in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃ or Et₃N) to form the (4-bromobenzyl)-(4-hydroxypiperidin-1-yl)methane intermediate. Protection of the piperidine’s hydroxyl group (e.g., BOC or TMS) is often necessary to prevent side reactions during alkylation.
Stepwise Synthetic Routes
Route 1: Sequential Alkylation and Borylation
Step 1: Protection of 4-Hydroxypiperidine
The hydroxyl group of 4-hydroxypiperidine is protected using tert-butyldimethylsilyl chloride (TMSCl) in dichloromethane with imidazole as a base. This yields 4-(tert-butyldimethylsilyloxy)piperidine, which is inert to subsequent alkylation conditions.
Step 2: Alkylation of 4-Bromobenzyl Bromide
A mixture of 4-bromobenzyl bromide (1.0 equiv) and 4-(TMS-protected)piperidine (1.2 equiv) in THF is stirred with K₂CO₃ (2.0 equiv) at 60°C for 12 hours. The product, (4-bromobenzyl)-(4-(TMS-oxypiperidin-1-yl))methane, is isolated via column chromatography (70–85% yield).
Step 3: Miyaura Borylation
The aryl bromide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) are combined in dioxane and heated to 80°C under nitrogen for 18 hours. Hydrolysis with 1M HCl affords the boronic acid, yielding (4-boronobenzyl)-(4-(TMS-oxypiperidin-1-yl))methane.
Step 4: Deprotection
Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, yielding the target compound in 90–95% purity after recrystallization.
Route 2: One-Pot Alkylation-Borylation
This streamlined approach combines alkylation and borylation in a single reaction vessel, reducing purification steps.
Procedure :
-
4-Bromobenzyl bromide (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) react in THF with K₂CO₃ at 60°C for 12 hours.
-
Without isolation, B₂pin₂ (1.5 equiv), Pd(OAc)₂ (0.03 equiv), and SPhos ligand (0.06 equiv) are added, and the mixture is heated to 100°C for 24 hours.
-
Acidic workup with HCl yields the target compound (overall yield: 55–65%).
Optimization of Critical Parameters
Catalyst and Ligand Selection for Borylation
Palladium catalysts paired with electron-rich ligands enhance borylation efficiency:
Bidentate ligands like dppf improve stability and turnover numbers, particularly for sterically hindered substrates.
Solvent and Temperature Effects
-
THF vs. Dioxane : Dioxane provides higher borylation yields (78%) compared to THF (62%) due to better solubility of Pd complexes.
-
Temperature : Reactions at 80°C prevent decomposition of the boronic ester intermediate.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Typical yields range from 60% to 78% after column chromatography (silica gel, eluent: EtOAc/hexane 1:3). HPLC purity exceeds 98% (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The hydroxypiperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Boronic acids, including (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, are being investigated for their anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in multiple myeloma treatment. Studies have shown that derivatives of boronic acids can inhibit tubulin polymerization, leading to apoptosis in cancer cells .
Case Study:
In a study involving various boronic acid derivatives, compounds with similar structures demonstrated significant cytotoxicity against prostate cancer cells while sparing healthy cells. For instance, specific derivatives reduced cancer cell viability significantly at low concentrations .
Antimicrobial Properties
Boronic acids are also recognized for their antimicrobial activities. The hydroxypiperidine moiety enhances interaction with biological targets, potentially increasing the efficacy of these compounds against resistant bacterial strains .
Research Findings:
In a comparative study of several boronic compounds, this compound exhibited notable inhibition against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Suzuki-Miyaura Coupling
This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules .
Mechanism Overview:
The mechanism typically involves the formation of a palladium-boron complex that undergoes oxidative addition with an aryl halide followed by reductive elimination to yield the desired biaryl product.
Enzyme Inhibition
The compound's ability to form reversible covalent bonds with diols makes it a candidate for enzyme inhibition studies. Its structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents .
Example:
Research indicates that compounds with similar functionalities can inhibit specific enzymes involved in metabolic pathways associated with diseases like diabetes and cancer .
Polymer Synthesis
This compound can be utilized in the synthesis of functional polymers. Its unique properties allow for the incorporation of boron into polymer matrices, enhancing their mechanical and thermal stability .
Application Example:
Research has shown that incorporating boronic acids into polyurethane formulations can yield materials with improved optical and thermal properties, making them suitable for advanced applications in electronics and photonics .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Bortezomib analogs; cytotoxicity studies |
| Antimicrobial agents | Inhibition of Staphylococcus aureus | |
| Synthetic Chemistry | Suzuki-Miyaura coupling | Formation of biaryl compounds |
| Biological Activity | Enzyme inhibitors | Interaction with metabolic enzymes |
| Material Science | Functional polymers | Enhanced thermal stability in polyurethanes |
Mechanism of Action
The mechanism of action of (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit the activity of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
(4-((4-Fluoropiperidin-1-yl)methyl)phenyl)boronic Acid
- Structural Features : Replaces the hydroxyl group in the piperidine ring with fluorine.
- Synthesis : Prepared via reaction of (4-(bromomethyl)phenyl)boronic acid with 4-fluoropiperidine hydrochloride (95% yield) .
- Applications : Used in medicinal chemistry for stabilizing protein dimers (e.g., A4V mutant SOD1) .
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic Acid
- Structural Features : Incorporates a 4-hydroxypiperidine carbonyl group at the meta position of the phenyl ring.
- Chlorine substitution further increases electrophilicity .
- Applications: Investigated as a pharmaceutical intermediate (Catalog No. 149997) .
(4-(4-Methoxypiperidin-1-yl)phenyl)boronic Acid
- Structural Features : Methoxy group replaces the hydroxyl on piperidine.
- Properties : Methoxy enhances lipophilicity and may reduce metabolic instability compared to hydroxyl .
- Applications : Used in drug discovery for its balanced solubility and membrane permeability .
Functional Analogues with Diverse Substituents
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structural Features: Contains a methoxyethylphenoxy group.
- Biological Activity : Exhibits potent histone deacetylase (HDAC) inhibition (IC₅₀ <1 µM), outperforming trichostatin A in suppressing fungal appressorium formation .
- Advantage : Enhanced water solubility due to the ethylene glycol-like side chain .
Boronic Acid-Containing cis-Stilbenes (e.g., Compound 13c)
- Structural Features : Combines a boronic acid with a cis-stilbene scaffold.
- Biological Activity: Inhibits tubulin polymerization (IC₅₀ = 21–22 µM) and induces apoptosis in cancer cells at nanomolar concentrations .
- Comparison : Carboxylic acid analogs (e.g., compound 17) show negligible activity, highlighting the critical role of boronic acid in bioactivity .
Diboronic Acid Sensors (e.g., Compound 8)
- Structural Features : Two boronic acid groups enabling ditopic saccharide recognition.
- Applications : Fluorescence-based glucose sensing via photoinduced electron transfer (PET) modulation. Exhibits 1:1 binding with glucose’s 1,2- and 4,6-hydroxyls .
Solubility and Stability Considerations
- Precipitation Issues : Boronic acids like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting in vitro assays despite favorable predicted solubility .
- Lipid vs. Water Solubility: Hydroxypiperidine and morpholine derivatives (e.g., [4-(morpholinosulfonyl)phenyl]boronic acid) exhibit improved aqueous solubility compared to fully aromatic analogs .
Key Research Findings
- HDAC Inhibition: Boronic acids with hydrophilic side chains (e.g., methoxyethylphenoxy) show superior inhibition of fungal HDACs compared to classical inhibitors like trichostatin A .
- Tubulin Targeting : Boronic acid substitution in cis-stilbenes is critical for apoptotic activity, as carboxylic acid analogs fail to inhibit tubulin .
- Sensing Applications: Ditopic boronic acids enable selective monosaccharide recognition, with glucose specificity achieved through cooperative binding .
Biological Activity
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of phenylboronic acid with piperidine derivatives. The resulting compound features a boronic acid functional group attached to a phenyl ring and a hydroxypiperidine moiety, which contributes to its biological activity.
2.1 Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study demonstrated that related boronic compounds reduced the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy fibroblast cells (L929). Specifically, concentrations of 5 µM resulted in a decrease in cancer cell viability to approximately 33%, while healthy cells retained about 71% viability .
2.2 Antimicrobial Properties
Boronic acids have shown promising antimicrobial effects against various pathogens. In vitro studies revealed that this compound demonstrated inhibition against strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7 to 13 mm, indicating effective antimicrobial activity .
2.3 Antioxidant Activity
The antioxidant potential of boronic acids has been evaluated using methods like DPPH and ABTS assays. Compounds similar to this compound exhibited antioxidant activities comparable to standard antioxidants such as α-Tocopherol and Butylated hydroxytoluene (BHT) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Proteasome Activity : Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This is particularly relevant in hematological malignancies where proteasome inhibitors are therapeutically beneficial .
- Interaction with Biological Molecules : The boronic acid moiety can form reversible covalent bonds with diols present in sugars and other biomolecules, facilitating targeted delivery and enhancing cellular uptake .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of boronic acids in clinical settings:
5. Conclusion
This compound demonstrates significant potential as an anticancer agent, antimicrobial compound, and antioxidant. Its unique structural features allow for versatile interactions within biological systems, making it a candidate for further research and development in therapeutic applications.
Q & A
Q. What synthetic routes are effective for producing (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-hydroxypiperidine derivatives with boronic acid-containing precursors. Key steps include nucleophilic substitution or reductive amination, with optimization of reaction time, temperature, and solvent polarity to enhance yields. For example, elevated temperatures (e.g., 55–80°C) in polar aprotic solvents like DMF or THF improve coupling efficiency. Post-synthetic purification via HPLC or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?
- NMR Spectroscopy : and NMR are essential for confirming the integration of the hydroxypiperidine and boronic acid moieties. Aromatic protons typically resonate at δ 7.2–7.8 ppm, while the hydroxypiperidine group shows signals near δ 3.0–4.0 ppm .
- X-ray Crystallography : Resolves the 3D conformation, particularly the spatial arrangement of the boronic acid group relative to the piperidine ring, which influences binding interactions .
Q. How can LC-MS/MS be applied to detect trace impurities in this compound during pharmaceutical development?
A validated LC-MS/MS method with a limit of detection (LOD) ≤0.1 ppm and limit of quantification (LOQ) ≤1 ppm is recommended. Use a C18 column with a methanol/water gradient and monitor transitions specific to boronic acid derivatives (e.g., m/z 150→133 for methyl phenyl boronic acid). Validation parameters (linearity, accuracy, precision) must align with ICH guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the role of the hydroxypiperidine moiety in modulating proteasomal inhibition?
The hydroxypiperidine group enhances solubility and facilitates hydrogen bonding with catalytic threonine residues in the proteasome’s β5 subunit. Computational docking studies suggest that the boronic acid forms a covalent bond with the Thr1-Oγ atom, while the hydroxypiperidine stabilizes the transition state via water-mediated interactions. Competitive inhibition constants () can be determined using fluorogenic substrates like Suc-LLVY-AMC .
Q. How can contradictions in 11B^{11}\text{B}11B NMR data for boronic acid derivatives be resolved?
Discrepancies in chemical shifts (e.g., δ 28–32 ppm for trigonal vs. δ 10–15 ppm for tetrahedral boron) often arise from solvent-dependent boroxine formation. To mitigate this:
- Use deuterated DMSO or THF to stabilize the monomeric form.
- Add 1–2 equivalents of a diol (e.g., pinacol) to shift equilibrium toward the tetrahedral boronate ester, simplifying spectral interpretation .
Q. What strategies improve the stability of this compound in aqueous buffers for biological assays?
- pH Control : Maintain buffers at pH 7.4–8.5 to minimize boronic acid hydrolysis.
- Co-solvents : Add 10–20% DMSO or PEG-400 to enhance solubility and reduce aggregation.
- Protecting Groups : Temporarily mask the boronic acid as a pinacol ester during storage, regenerating the active form in situ via oxidative cleavage with NaIO .
Q. How does the compound’s electronic structure influence its performance in Suzuki-Miyaura cross-coupling reactions?
The electron-deficient boronic acid group activates the phenyl ring toward oxidative addition with palladium catalysts. Substituents on the hydroxypiperidine ring (e.g., electron-donating groups) modulate the Hammett σ value, affecting reaction rates. Kinetic studies using NMR to track Pd(0)/Pd(II) intermediates are recommended for mechanistic analysis .
Methodological Considerations
Designing a structure-activity relationship (SAR) study for derivatives targeting β-lactamase inhibition
- Variable Substituents : Modify the hydroxypiperidine’s hydroxyl position (e.g., 3- vs. 4-substituted) and introduce halogens or methyl groups on the phenyl ring.
- Assays : Measure IC values against purified β-lactamase using nitrocefin hydrolysis assays. Correlate activity with steric/electronic parameters (e.g., LogP, polar surface area) using QSAR models .
Interpreting conflicting cytotoxicity data across cell lines
Discrepancies may arise from differences in membrane permeability or boronic acid transporter expression (e.g., SLC4A1). Validate using:
- Fluorescent Probes : Conjugate the compound with fluorescein (e.g., via thiourea linkage) to track cellular uptake via confocal microscopy .
- Knockdown Models : Use siRNA to silence transporter genes and assess cytotoxicity changes .
Optimizing catalytic efficiency in bifunctional organocatalysis
The boronic acid and hydroxypiperidine groups can act as dual activation sites. For asymmetric aldol reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
